molecular formula C14H12F3NO B6164595 6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1548557-65-8

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6164595
CAS No.: 1548557-65-8
M. Wt: 267.2
InChI Key:
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Description

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3The compound contains a trifluoromethyl group, a phenyl ring, and a spirocyclic oxaspiroheptane core, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the oxaspiroheptane ring.

    Introduction of the trifluoromethyl group: This can be achieved through various trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the phenyl ring: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the phenyl ring to the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The spirocyclic core may also play a role in modulating the compound’s biological activity by influencing its three-dimensional structure and interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic core but differs in the substituents attached to the phenyl ring.

    Berotralstat: A trifluoromethyl-containing drug with a different core structure but similar pharmacophore features.

Uniqueness

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a trifluoromethyl group, a spirocyclic core, and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1548557-65-8

Molecular Formula

C14H12F3NO

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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